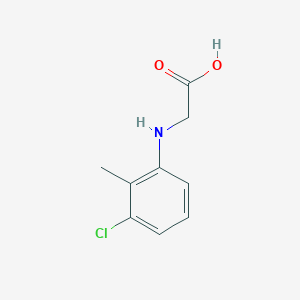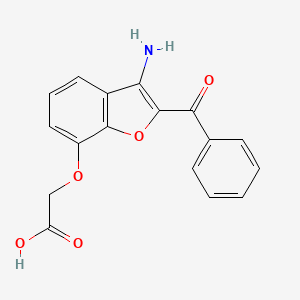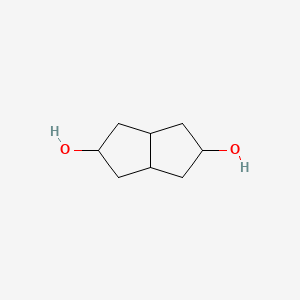
2,5-Pentalenediol, octahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Pentalenediol, octahydro- is a bicyclic diol derived from citric acid. It is known for its excellent rigidity and thermal stability, making it a valuable compound in various industrial applications . The compound has a molecular formula of C8H14O2 and a molecular weight of 142.2 g/mol .
Vorbereitungsmethoden
2,5-Pentalenediol, octahydro- can be synthesized from naturally occurring citric acid. The synthesis involves the reaction of citric acid with specific reagents under controlled conditions. One common method involves the use of 1,4-cyclohexanedimethanol and diphenyl carbonate as starting materials . The reaction conditions typically include elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
2,5-Pentalenediol, octahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,5-Pentalenediol, octahydro- can lead to the formation of corresponding ketones or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
2,5-Pentalenediol, octahydro- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various polymers and copolymers . In biology and medicine, it is explored for its potential use in drug delivery systems and as a component in biodegradable materials . Industrially, it is utilized in the production of high-performance polyurethanes and polycarbonates due to its rigidity and thermal stability .
Wirkmechanismus
The mechanism of action of 2,5-Pentalenediol, octahydro- involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to enhance the mechanical properties of polymers by increasing their tensile strength and thermal stability . Additionally, its incorporation into polymer networks can improve the impact resistance and transparency of the resulting materials .
Vergleich Mit ähnlichen Verbindungen
2,5-Pentalenediol, octahydro- is unique due to its citric acid-based bicyclic structure, which imparts excellent rigidity and thermal stability. Similar compounds include 1,4-cyclohexanedimethanol and isosorbide, both of which are also used in the synthesis of high-performance polymers . 2,5-Pentalenediol, octahydro- offers superior mechanical properties and thermal stability compared to these compounds .
Eigenschaften
CAS-Nummer |
112163-72-1 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
1,2,3,3a,4,5,6,6a-octahydropentalene-2,5-diol |
InChI |
InChI=1S/C8H14O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-10H,1-4H2 |
InChI-Schlüssel |
DREIYIQPNMHCIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(CC2CC1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942232.png)

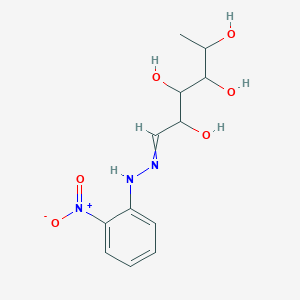
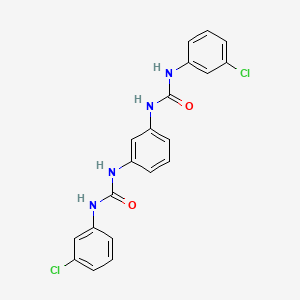

![azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11942265.png)

![(E)-3-[1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]-1-phenylprop-2-en-1-one](/img/structure/B11942273.png)

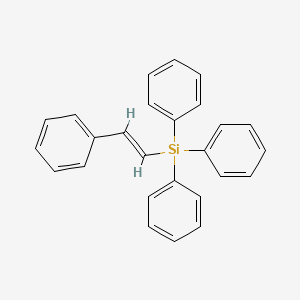
![azanium;[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] (1,1,2,2-tetradeuterio-2-hydroxyethyl) phosphate](/img/structure/B11942292.png)
